(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one
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Overview
Description
(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-fluorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromo and fluoro substituents may enhance the compound’s bioavailability and target specificity.
Industry
Industrially, the compound can be used in the development of new materials, dyes, or agrochemicals. Its chemical properties make it suitable for various applications in material science and agriculture.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Bromo-2-fluorophenyl)-3-phenylprop-2-EN-1-one
- (2E)-1-(4-Chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one
- (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one
Uniqueness
The uniqueness of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one lies in its specific combination of bromo and fluoro substituents along with the dimethylamino group. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11BrFNO |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
(E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |
InChI Key |
XJIHZGXLPOQPIA-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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